4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine
Overview
Description
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine is a chemical compound with the molecular formula C11H8ClFN2 and a molecular weight of 222.65 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .Scientific Research Applications
Radiochemistry and PET Imaging
Fluorine-18 (^18F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Researchers have explored ^18F-labeled derivatives of this pyrimidine for imaging specific biological processes, such as receptor binding, metabolism, and blood flow. PET scans using these compounds provide valuable diagnostic information.
These applications highlight the versatility and potential impact of 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine across scientific disciplines. Researchers continue to explore its properties and applications, driving innovation in fields ranging from medicine to materials science. If you’d like further details or additional applications, feel free to ask! 🌟
References:
- Chen, Y., Luo, C., Hu, F., Huang, Z., & Yue, K. (2023). Recent advances in fluorinated polymers: synthesis and diverse applications. Science China Chemistry, 66(11), 3347–3359
- Research and development activities involving TFMP derivatives from 1980 to 2019. Journal of Pesticide Science, 46(2)
- Synthesis of Fluorinated Pyridines. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 1–24). Springer
Future Directions
properties
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNYMRZTXQKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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